molecular formula C9H8N2O B13951770 2-Methoxy-1,7-naphthyridine CAS No. 35170-90-2

2-Methoxy-1,7-naphthyridine

Cat. No.: B13951770
CAS No.: 35170-90-2
M. Wt: 160.17 g/mol
InChI Key: UTJIXRBCZXZJLG-UHFFFAOYSA-N
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Description

2-Methoxy-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, where one or more carbon atoms in the ring structure are replaced by nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,7-naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with methoxyacetaldehyde under acidic conditions can lead to the formation of this compound. Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-1,7-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1,7-naphthyridine involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit the activity of bacterial enzymes or disrupt the integrity of bacterial cell membranes. In anticancer applications, it may interfere with the replication of cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

35170-90-2

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-methoxy-1,7-naphthyridine

InChI

InChI=1S/C9H8N2O/c1-12-9-3-2-7-4-5-10-6-8(7)11-9/h2-6H,1H3

InChI Key

UTJIXRBCZXZJLG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)C=CN=C2

Origin of Product

United States

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